molecular formula C9H6N4 B15071498 [1,2,4]Triazolo[4,3-A]quinazoline CAS No. 235-17-6

[1,2,4]Triazolo[4,3-A]quinazoline

Cat. No.: B15071498
CAS No.: 235-17-6
M. Wt: 170.17 g/mol
InChI Key: MIXPUXLJXCDOBL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-A]quinazoline is a polyazaheterocyclic compound that consists of a triazolo moiety fused to a quinazoline ring. This compound and its derivatives are known for their significant pharmaceutical applications, including anticancer, antimicrobial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-A]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with aldehydes in ethanol . Another approach involves the treatment of 4-chloro-8-methyl-[1,2,4]triazolo-[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-A]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .

Scientific Research Applications

[1,2,4]Triazolo[4,3-A]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-A]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, leading to DNA intercalation and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.

Properties

CAS No.

235-17-6

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]quinazoline

InChI

InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-10-9-12-11-6-13(8)9/h1-6H

InChI Key

MIXPUXLJXCDOBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=NN=CN23

Origin of Product

United States

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